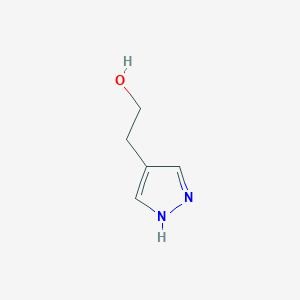

2-(1H-pyrazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQFZSHMTCZYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401640 | |

| Record name | 2-(1H-pyrazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180207-57-2 | |

| Record name | 2-(1H-pyrazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(1H-pyrazol-4-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-4-yl)ethanol, registered under CAS No. 180207-57-2, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrazole ring substituted with a hydroxyethyl group, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The pyrazole motif is a well-established pharmacophore found in a wide range of biologically active compounds, and as such, this compound serves as a key component in the discovery of novel therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered aromatic pyrazole ring with a 2-hydroxyethyl substituent at the 4-position. The presence of both a nucleophilic hydroxyl group and the versatile pyrazole ring system underpins its utility in synthetic chemistry.[1]

Sources

Biological activity of pyrazole ethanol derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Ethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrazole derivatives, with a particular focus on synthetic routes involving ethanol. We will delve into the causality behind experimental designs, present validated protocols, and analyze structure-activity relationships to empower the rational design of next-generation therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

First synthesized by Edward Buchner in 1889, the pyrazole ring has become a pharmacologically significant scaffold.[4] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for interacting with diverse biological targets.[3] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant, and the antipsychotic CDPPB underscores its therapeutic versatility and success.[5][6] This guide focuses on derivatives often prepared using ethanol as a solvent, a common and efficient medium for the cyclization reactions that form the core ring structure.[5][7]

Synthetic Pathways to Bioactive Pyrazoles

The synthesis of the pyrazole core is a well-established field, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and desired yield and purity. Ethanol is frequently employed as a solvent due to its favorable solubility profile for reactants and its role in facilitating the reaction mechanism, often under reflux conditions.[8]

Knorr Pyrazole Synthesis and Related Condensations

The most fundamental and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[5][9] This approach offers a direct route to a wide array of substituted pyrazoles.

-

Causality of Protocol: This reaction is a classic acid-catalyzed condensation-cyclization. Glacial acetic acid acts as a catalyst to activate the carbonyl groups for nucleophilic attack by the hydrazine. Ethanol serves as an effective solvent that allows the reactants to reach the necessary temperature for cyclization under reflux without being overly reactive. The final precipitation of the product upon cooling drives the reaction to completion.

-

Reaction Setup: To a solution of the selected 1,3-diketone (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry. Recrystallize from ethanol to obtain the purified pyrazole derivative.[8][10]

-

Characterization: Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][11]

Synthesis from Chalcones (α,β-Unsaturated Ketones)

Chalcones are versatile intermediates that react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

-

Reaction Setup: Dissolve the chalcone derivative (1.0 eq) in absolute ethanol.

-

Cyclization: Add hydrazine hydrate (1.2 eq) and a few drops of a base (e.g., piperidine) or acid (e.g., acetic acid) to catalyze the reaction.[11]

-

Reflux: Heat the mixture under reflux for 6-8 hours.

-

Isolation and Purification: Cool the reaction mixture, collect the precipitated pyrazoline product by filtration, and recrystallize from ethanol.[12]

Visualization of Synthetic Workflow

The general workflow from synthesis to biological evaluation is a critical, multi-step process.

Caption: General workflow for the development of bioactive pyrazole derivatives.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] These enzymes mediate the synthesis of prostaglandins (PGs), which are key players in the inflammatory cascade.[13]

Mechanism of Action: COX Inhibition

Inflammation is often initiated by the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to gastrointestinal side effects.[9] The genius of pyrazole-based inhibitors like Celecoxib lies in their selectivity for COX-2, which provides powerful anti-inflammatory effects with a reduced risk of gastric issues.[6][9]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This is the standard and most widely used preclinical model for evaluating acute anti-inflammatory activity.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium), and test groups (various doses of the synthesized pyrazole derivative).

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1]

In Vitro Data on Anti-inflammatory Pyrazoles

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target | IC₅₀ Value (µM) | Reference |

| 3,5-Diarylpyrazoles | COX-2 | 0.01 - 0.03 | [9] |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | [9] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [9] |

| Pyrazoline Derivative (2g) | Lipoxygenase (LOX) | 80 | [8] |

Anticancer Activity

The pyrazole scaffold is also prominent in the design of novel anticancer agents.[3] These derivatives can induce cytotoxicity in a wide range of cancer cell lines through various mechanisms, including the inhibition of protein kinases, disruption of microtubules, and induction of apoptosis.[12][14]

Mechanisms of Anticancer Action

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[14]

-

Tubulin Polymerization Inhibition: Some pyrazoles can bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[12]

-

Apoptosis Induction: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death, a key goal in cancer therapy.

In Vitro Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[14][15]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a DMSO vehicle) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

In Vitro Data on Anticancer Pyrazoles

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |

| Pyrazole-Benzamide Derivative | MCF-7 (Breast) | 4.98 (µg/mL) | [14] |

| Pyrazole-Benzamide Derivative | HCT-116 (Colon) | 7.74 (µg/mL) | [14] |

| 4-Bromophenyl Substituted Pyrazole | MCF-7 (Breast) | 5.8 | [14] |

| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 | [15] |

| Pyrazole-Naphthalene Derivative | MCF-7 (Breast) | Potent Activity | [16] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][17]

Evaluation of Antimicrobial Potency: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[18]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The first well without visible growth corresponds to the MIC.[6]

Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative (3) | E. coli (Gram-negative) | 0.25 | [6] |

| Pyrazole Derivative (4) | S. epidermidis (Gram-positive) | 0.25 | [6] |

| Pyrazole Derivative (2) | A. niger (Fungus) | 1 | [6] |

| Pyrazole Carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | [18] |

| Pyrazole Carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | [18] |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on pyrazole derivatives have revealed key structural requirements for potency and selectivity.

For example, in a series of pyrazole derivatives designed as cannabinoid CB1 receptor antagonists, specific substitutions were found to be critical for high affinity:[19][20][21]

-

Position 1: A 2,4-dichlorophenyl group was optimal.

-

Position 3: A piperidinyl carboxamide group enhanced potency.

-

Position 5: A para-substituted phenyl ring, particularly with a p-iodophenyl group, resulted in the most potent compound in the series.[19][20]

These findings allow medicinal chemists to systematically modify the pyrazole scaffold to improve its interaction with the target receptor, thereby enhancing its therapeutic efficacy and reducing off-target effects.

Conclusion and Future Directions

Pyrazole ethanol derivatives constitute a versatile and highly valuable class of heterocyclic compounds with a remarkable range of biological activities. Their straightforward synthesis, often utilizing ethanol as a green and effective solvent, combined with their potent anti-inflammatory, anticancer, and antimicrobial properties, makes them attractive candidates for further drug development.[6][9][14] Future research should focus on leveraging SAR insights and computational modeling to design next-generation pyrazoles with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel hybrid molecules that combine the pyrazole core with other bioactive pharmacophores also represents a promising strategy for developing multi-target agents to combat complex diseases.[9][15]

References

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Elmaaty, A. A., & Al-Azmi, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1249-1263. [Link]

-

(n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Gürsoy, E., & Güzeldemirci, N. U. (2007). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 12(1), 1-13. [Link]

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3359. [Link]

-

Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Scilit. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 424-431. [Link]

-

Kumar, A., & Sharma, S. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1287. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(11), 920-934. [Link]

-

Amato, M. G., Chemi, G., & Carraro, F. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

(n.d.). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Mor, S., & Kumar, V. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-761. [Link]

-

(n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

(n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. [Link]

-

(n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Annals of the Romanian Society for Cell Biology. [Link]

-

(n.d.). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

-

Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer Singapore. [Link]

-

(n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Al-Abdullah, E. S. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1461. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1279. [Link]

-

(n.d.). Synthesis of pyrazole derivatives by using water and ethanol. ResearchGate. [Link]

-

Sbai, A., & Aouad, M. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]

-

Chemi, G., & Funel, N. (2020). Structure-activity relationships of pyrazole hydrazones and amides as antiproliferative and antioxidant agents. Molecules, 25(18), 4216. [Link]

-

(n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

(n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Zhang, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

(n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL. [Link]

-

(n.d.). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Kumar, A., & Sharma, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(3), 1155-1164. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. srrjournals.com [srrjournals.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. ijnrd.org [ijnrd.org]

- 17. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-4-yl)ethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive hydroxyl group and a pharmacologically relevant pyrazole core, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules. The pyrazole motif is a "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of anti-inflammatory agents.

Chemical Identity and Properties

Synonyms and Molecular Weight

The compound this compound is also known by several other names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

-

Common Synonyms : 1H-Pyrazole-4-ethanol, 4-(2-Hydroxyethyl)pyrazole, 2-pyrazol-4-ylethan-1-ol.[1]

-

Molecular Formula : C₅H₈N₂O.[1]

-

Molecular Weight : 112.13 g/mol .[1]

-

CAS Number : 180207-57-2.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | |

| Molecular Weight | 112.13 g/mol | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Boiling Point | 307.6 °C at 760 mmHg (Predicted) | |

| Density | 1.23 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of 4-substituted pyrazoles can be approached through various strategies. A common and effective method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible and scalable synthetic route involves the reduction of a corresponding pyrazole-4-acetic acid derivative.

Experimental Protocol: Synthesis via Reduction of 1H-Pyrazole-4-acetic acid

This protocol outlines a two-step process starting from the formation of the pyrazole ring followed by the reduction of the acetic acid side chain.

Step 1: Synthesis of 1H-Pyrazole-4-acetic acid. While various methods exist for the synthesis of pyrazole-4-acetic acid, one common approach involves the reaction of a suitably substituted three-carbon synthon with hydrazine.

Step 2: Reduction of 1H-Pyrazole-4-acetic acid to this compound. The carboxylic acid functional group can be selectively reduced to the corresponding alcohol using a suitable reducing agent.

Materials:

-

1H-Pyrazole-4-acetic acid

-

Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-pyrazole-4-acetic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 1.0 M BH₃·THF in THF) dropwise to the stirred suspension. The molar ratio of the reducing agent to the carboxylic acid should be carefully controlled (typically 2-3 equivalents for BH₃·THF).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with this compound serving as a key building block for introducing this important pharmacophore. Its primary utility lies in its role as a precursor to more complex molecules with therapeutic potential, particularly in the realm of anti-inflammatory drugs.[2]

Precursor to Selective COX-2 Inhibitors

The most prominent application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for inflammation and pain. Selective inhibitors of COX-2, such as Celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The synthesis of Celecoxib and its analogs often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. This compound can be envisioned as a starting material for the synthesis of such drug candidates through modification of its hydroxyl group and subsequent elaboration of the pyrazole ring.

Workflow: From this compound to a COX-2 Inhibitor Scaffold

The following diagram illustrates a conceptual synthetic pathway from this compound to a generic 1,5-diarylpyrazole scaffold, which is characteristic of many COX-2 inhibitors. This workflow highlights the strategic importance of the starting material.

Caption: Conceptual workflow for the synthesis of a COX-2 inhibitor candidate starting from this compound.

Experimental Protocols for Biological Evaluation

Given the established role of pyrazole derivatives as anti-inflammatory agents, a crucial step in the drug discovery process is the biological evaluation of newly synthesized compounds. An in vitro COX-1/COX-2 inhibition assay is a standard method to determine the potency and selectivity of potential drug candidates.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against COX-1 and COX-2 enzymes. Commercially available ELISA-based kits are a common tool for this purpose.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against human COX-1 and COX-2 enzymes.

Materials:

-

COX inhibitor screening assay kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and a detector)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

To the wells of the 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilutions. Include wells for a no-enzyme control, a vehicle control (with solvent but no inhibitor), and a positive control with the reference inhibitor.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time.

-

Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the selectivity index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.[4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements : May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures : Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward structure, combined with the proven pharmacological importance of the pyrazole core, makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation and pain. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 923-941.

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its unique structural and physicochemical properties have enabled the development of a vast array of therapeutic agents across multiple disease areas.[3][4] This guide provides a comprehensive technical overview of the pyrazole core, detailing its chemical properties, key synthetic routes, diverse pharmacological activities, and mechanisms of action. We will explore its role in the development of landmark drugs, delve into structure-activity relationships (SAR), and present detailed experimental workflows, culminating in a forward-looking perspective on the future of this remarkable pharmacophore.

The Pyrazole Core: Physicochemical Properties and Medicinal Significance

The pyrazole ring's therapeutic versatility stems from its distinct chemical nature. As a π-excessive aromatic heterocycle, it is relatively stable and resistant to oxidation.[4][5] The two nitrogen atoms confer a weakly basic character and provide sites for hydrogen bonding, which is crucial for molecular recognition at biological targets.[6] Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position, while the nitrogen atoms are susceptible to alkylation.[5][7]

This structural framework allows pyrazole to serve as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as solubility and lipophilicity, which in turn can enhance a drug candidate's pharmacokinetic profile.[8] Its ability to be extensively and variably substituted at multiple positions allows for the fine-tuning of steric, electronic, and lipophilic parameters, making it an ideal scaffold for designing targeted therapies.[9]

Key Therapeutic Applications and Mechanisms of Action

The pyrazole moiety is a key component in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][8]

Anti-inflammatory Activity

Perhaps the most well-known application of the pyrazole scaffold is in anti-inflammatory drugs. Many pyrazole derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in inflammation and pain pathways.[3]

-

Mechanism of Action: COX-2 Inhibition: Pro-inflammatory stimuli trigger the synthesis of prostaglandins via the COX pathway. Selective COX-2 inhibitors block this pathway in inflamed tissues while sparing the constitutively expressed COX-1 enzyme, which is involved in gastric protection. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

A prime example is Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme.[1][10] This reduces the production of prostaglandins, leading to decreased inflammation and pain.[10] Other pyrazole-containing anti-inflammatory agents include Lonazolac and Mepirizole.[3][11]

Anticancer Activity

The pyrazole scaffold is integral to numerous modern cancer therapies, particularly as a framework for kinase inhibitors.[3][10] Kinases are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival—pathways often dysregulated in cancer.[3]

-

Mechanism of Action: Kinase Inhibition: Many pyrazole derivatives are designed to fit into the ATP-binding pocket of specific kinases, preventing phosphorylation and blocking downstream signaling. This can halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Notable examples include:

-

Crizotinib: A selective inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of certain types of non-small cell lung cancer.[10]

-

Ruxolitinib: A Janus kinase (JAK) inhibitor used for myelofibrosis and other cancers.[1][12]

-

Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for treating certain leukemias and lymphomas.[1][12]

These drugs highlight the adaptability of the pyrazole core in designing highly selective inhibitors for various kinase targets.[13]

Antimicrobial and Antiviral Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[14] Structural modifications, such as the introduction of halogen or alkyl groups, can significantly enhance their efficacy against various bacterial and fungal strains.[3] Some compounds are believed to disrupt microbial cell membranes or inhibit essential enzymes.[1][15] For example, certain trifluoromethyl phenyl-substituted pyrazoles are effective against methicillin-resistant Staphylococcus aureus (MRSA) and can eradicate bacterial biofilms.[1]

In the antiviral domain, the pyrazole-containing drug Lenacapavir represents a major advancement in HIV treatment.[1][12]

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to a wide range of other conditions:[4][14]

-

Erectile Dysfunction: Sildenafil (Viagra®) , a pyrimidine-fused pyrazole, is a potent inhibitor of phosphodiesterase-5 (PDE5), an enzyme that regulates blood flow.[1][8]

-

Neurodegenerative Diseases: Some pyrazole compounds have shown neuroprotective effects by inhibiting acetylcholinesterase or modulating neurotransmitter levels.[3]

-

Obesity: The anti-obesity drug Rimonabant, though later withdrawn for side effects, was a pyrazole derivative that acted as a cannabinoid receptor 1 (CB1) antagonist.[10][14]

-

Antidepressant Activity: Fezolamide is an example of a pyrazole-based compound investigated for its antidepressant properties.[1][14]

Synthetic Strategies for Pyrazole Derivatives

The accessibility and diverse reactivity of the pyrazole ring are due in large part to well-established and flexible synthetic methodologies. The most common strategies involve the condensation of a binucleophilic hydrazine (or its derivative) with a 1,3-dielectrophilic species.[7]

Knorr Pyrazole Synthesis (Cyclocondensation with 1,3-Dicarbonyls)

This is the classical and most widely used method for synthesizing the pyrazole core.[16] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds via condensation and subsequent cyclization with the elimination of water.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ilkogretim-online.org [ilkogretim-online.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1H-Pyrazole-4-ethanol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of 1H-Pyrazole-4-ethanol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of clinically successful therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in a wide range of biological interactions. Within this important class of compounds, 1H-Pyrazole-4-ethanol (also known as 2-(1H-pyrazol-4-yl)ethanol) stands out as a particularly valuable and versatile building block.[3] Its structure incorporates the stable pyrazole core, offering a platform for diverse substitutions, and a reactive primary alcohol functional group, which serves as a convenient handle for further molecular elaboration.[3]

This technical guide provides a comprehensive overview of 1H-Pyrazole-4-ethanol, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, and highlight its significant applications as a key intermediate in the creation of novel therapeutics, particularly in the realms of anti-inflammatory, analgesic, and anticancer agents.[3][4]

Physicochemical Properties and Structural Data of 1H-Pyrazole-4-ethanol

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in chemical synthesis and drug design. 1H-Pyrazole-4-ethanol is a white powder with a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol .[5][6] The table below summarizes its key computed and experimental properties, sourced from the PubChem database.[6]

| Property | Value | Source |

| Molecular Formula | C5H8N2O | PubChem[6] |

| Molecular Weight | 112.13 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 180207-57-2 | PubChem[6] |

| Appearance | White powder | Chem-Impex[5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

| LogP (calculated) | 0.1 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| Polar Surface Area | 48.9 Ų | PubChem[6] |

Synthesis and Chemical Reactivity: A Versatile Synthetic Intermediate

The synthetic accessibility and predictable reactivity of 1H-Pyrazole-4-ethanol are central to its utility as a building block in medicinal chemistry.

Synthesis of 1H-Pyrazole-4-ethanol

The classical Knorr pyrazole synthesis and related methodologies provide a reliable route to the pyrazole core.[7] A plausible and efficient laboratory-scale synthesis of 1H-Pyrazole-4-ethanol involves the cyclocondensation of a suitably protected 1,3-dicarbonyl compound with hydrazine. An efficient approach has been described for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines.[8]

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of 1H-Pyrazole-4-ethanol.

Experimental Protocol: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

The following is a general, illustrative protocol for the synthesis of a pyrazole core, which can be adapted for the synthesis of 1H-Pyrazole-4-ethanol with the appropriate starting materials. This protocol is based on established methods for pyrazole synthesis.[7][9]

Materials:

-

Ethyl 2,4-dioxo-4-phenylbutanoate (or a suitable precursor for 1H-Pyrazole-4-ethanol)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the crude product with cold ethanol or water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Chemical Reactivity & Synthetic Utility

The chemical versatility of 1H-Pyrazole-4-ethanol stems from the reactivity of both the pyrazole ring and the primary alcohol. The pyrazole ring can undergo N-alkylation and N-arylation, while the hydroxyl group can be transformed into a variety of other functional groups.[10][11]

Key Reactions of 1H-Pyrazole-4-ethanol:

-

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a tosylate, which can then be displaced by halides.[12][13][14][15][16]

-

N-Alkylation of the Pyrazole Ring: The pyrazole nitrogen can be alkylated under appropriate conditions, often leading to a mixture of N1 and N2 isomers depending on the steric and electronic nature of the substituents.[17]

Experimental Protocol: Tosylation of an Alcohol

The conversion of the hydroxyl group to a tosylate is a common and crucial transformation that enhances its leaving group ability for subsequent nucleophilic substitution reactions.

Materials:

-

1H-Pyrazole-4-ethanol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (optional co-solvent)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1H-Pyrazole-4-ethanol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise to the cold, stirred solution.

-

Allow the reaction to stir at 0°C for a specified time, and then let it warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold water or dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, dilute acid (to remove pyridine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired tosylate.

Illustrative Reaction Scheme:

Figure 2: Conversion of 1H-Pyrazole-4-ethanol to a tosylate for further functionalization.

Applications in Drug Discovery and Development

The pyrazole moiety is a cornerstone in the design of a wide array of therapeutic agents, and 1H-Pyrazole-4-ethanol serves as a key starting material for many of these. The structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, engaging in hydrogen bonding, hydrophobic interactions, and metal coordination within biological targets.

Anti-inflammatory and Analgesic Agents

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics feature a pyrazole core. The prototypical example is Celecoxib, a selective COX-2 inhibitor.[7][18] While the direct synthesis of Celecoxib may not start from 1H-Pyrazole-4-ethanol, the synthetic strategies employed for its derivatives often involve the core pyrazole structure, which can be accessed through intermediates derived from similar pyrazole alcohols.[18][19][20] The ethanol side chain provides a convenient point for introducing the necessary pharmacophoric elements to achieve desired biological activity and selectivity.

Kinase Inhibitors in Oncology

The inhibition of protein kinases is a major strategy in modern cancer therapy. The pyrazole scaffold has been successfully incorporated into numerous kinase inhibitors. For instance, derivatives of 4-amino-(1H)-pyrazole have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of signaling pathways that regulate cell growth, differentiation, and immune responses.[21] The synthesis of such inhibitors often utilizes functionalized pyrazoles, and 1H-Pyrazole-4-ethanol represents an ideal starting point for introducing the required amine functionalities and other substituents to interact with the ATP-binding site of the kinase.[1][22]

JAK-STAT Signaling Pathway and Inhibition:

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation. Pyrazole-based inhibitors can block the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and abrogating the downstream signaling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. orgosolver.com [orgosolver.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the-Mechanism of Action for Pyrazole-Based Therapeutic Agents

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have allowed for its incorporation into a multitude of clinically successful drugs spanning a wide range of therapeutic areas.[3][4] This guide provides an in-depth technical analysis of the core mechanisms of action for several classes of pyrazole-based therapeutic agents. We will dissect their molecular interactions with key biological targets, explore the downstream signaling consequences, and detail the experimental methodologies required to validate these mechanisms, thereby offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone of modern drug discovery, with the number of approved drugs containing this nucleus increasing significantly in the last decade.[1][5] Its metabolic stability and synthetic tractability have made it a favored building block for medicinal chemists.[5] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antiobesity, and antipsychotic agents, among others.[4][6][7] This therapeutic diversity stems from the pyrazole core's ability to be functionalized with various substituents, allowing for precise tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.

This guide will focus on three major classes of pyrazole-based drugs, categorized by their primary mechanism of action:

-

Enzyme Inhibition: Targeting key enzymes like Cyclooxygenase-2 (COX-2) and Janus Kinases (JAK).

-

Receptor Modulation: Acting on G-protein coupled receptors (GPCRs), such as the Cannabinoid Receptor 1 (CB1).

-

Allosteric Modulation: Modifying the function of receptors like the Metabotropic Glutamate Receptor 5 (mGluR5).

For each class, we will examine a representative drug, elucidate its mechanism, and provide a validated experimental protocol for characterizing its activity.

Mechanism I: Selective Enzyme Inhibition

One of the most successful applications of the pyrazole scaffold is in the design of selective enzyme inhibitors. By orienting functional groups in a precise three-dimensional arrangement, pyrazole derivatives can fit into the active sites of enzymes with high specificity, blocking their catalytic function.

Case Study: Celecoxib - Selective COX-2 Inhibition

Celecoxib (brand name Celebrex) is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like arthritis.[8][9] Its mechanism relies on the selective inhibition of cyclooxygenase-2 (COX-2).[10][11]

The Causality of Selectivity: The body has two primary COX isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[10][12] Traditional NSAIDs inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[8]

Celecoxib's diaryl-substituted pyrazole structure is key to its selectivity. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] Celecoxib's bulky sulfonamide side chain can fit into a hydrophilic side pocket present in COX-2 but absent in COX-1, allowing it to bind with approximately 10-20 times more selectivity for COX-2.[9][10] This selective inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[8][11]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the inflammatory cascade and the specific point of intervention for Celecoxib.

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study: Ruxolitinib - JAK Inhibition

Ruxolitinib (brand name Jakafi) is a pyrazole-containing kinase inhibitor used to treat myelofibrosis and polycythemia vera.[13][14] Its mechanism centers on the inhibition of Janus kinases (JAKs), specifically JAK1 and JAK2.[15][16]

The Causality of Action: The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which regulate cell proliferation and immune responses.[14][15] In myeloproliferative neoplasms, this pathway is often hyperactivated, leading to excessive blood cell production.[15]

Ruxolitinib is an ATP-competitive inhibitor.[16][17] It binds to the ATP-binding site within the kinase domain of JAK1 and JAK2, preventing them from phosphorylating their target STAT (Signal Transducer and Activator of Transcription) proteins.[14][17] This disruption of the signaling cascade reduces the transcription of genes involved in cell proliferation and inflammation, thereby controlling the overproduction of cells and alleviating disease symptoms.[15]

Quantitative Data: Kinase Inhibitor Selectivity

The selectivity of pyrazole-based kinase inhibitors is critical for their therapeutic index. The data below (representative) illustrates how different inhibitors can have varied potency against different kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | [14] |

| Ruxolitinib | JAK2 | 2.8 | [14] |

| Ruxolitinib | JAK3 | 428 | [14] |

| Sunitinib | VEGFR2 | 9 | N/A |

| Sunitinib | PDGFRβ | 2 | N/A |

| Erlotinib | EGFR | 2 | [6] |

Mechanism II: Direct Receptor Modulation

Pyrazole derivatives can also be designed to bind directly to receptors, acting as either antagonists or inverse agonists to block or dampen downstream signaling.

Case Study: Rimonabant - CB1 Receptor Inverse Agonism

Rimonabant is a diaryl-substituted pyrazole that was developed as an anti-obesity agent.[18] It functions as a selective antagonist or inverse agonist for the Cannabinoid Receptor 1 (CB1).[18][19]

The Causality of Action: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[18] CB1 receptors are located in the central nervous system and peripheral tissues like adipose tissue.[18] Activation of these receptors by endocannabinoids (like anandamide) stimulates appetite.[18]

Rimonabant binds to the CB1 receptor, blocking its activation by endocannabinoids.[18] Furthermore, as an inverse agonist, it reduces the receptor's basal level of signaling activity even in the absence of an agonist.[20][21] This dual action—blocking stimulation and reducing baseline activity—suppresses appetite-stimulating pathways, leading to reduced food intake and promoting weight loss.[18][19] Although withdrawn from the market due to psychiatric side effects, its mechanism remains a key example of pyrazole-based receptor modulation.[22]

Mechanism III: Allosteric Modulation

A more nuanced mechanism involves allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site.[23] This binding induces a conformational change that modifies the receptor's response to its endogenous ligand.[24]

Case Study: CDPPB - mGluR5 Positive Allosteric Modulation

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a pyrazole-based positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[7][25] mGluR5 PAMs are being investigated for treating CNS disorders like schizophrenia and Huntington's disease.[26][27]

The Causality of Action: mGluR5 receptors are involved in modulating synaptic plasticity and neuronal excitability. Their dysfunction is implicated in several neurological disorders.[25] CDPPB does not activate the mGluR5 receptor on its own. Instead, it binds to a distinct allosteric site, which enhances the receptor's response to its natural ligand, glutamate.[28][29]

This potentiation of glutamate signaling can help restore normal neuronal function. For example, by enhancing mGluR5 function, CDPPB can indirectly increase the activity of NMDA receptors, which are often hypoactive in conditions like schizophrenia.[26][28] This mechanism offers a finer level of control than direct agonism, as the PAM only acts when the endogenous ligand is present, preserving the natural spatial and temporal patterns of receptor activation.[24]

Experimental Validation and Protocols

Synthesizing technical claims with field-proven insights requires robust, self-validating experimental protocols.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This workflow outlines the essential steps for determining the IC50 value of a pyrazole-based inhibitor against a target enzyme, such as COX-2 or a specific kinase.

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a self-validating system for assessing the inhibitory activity of a pyrazole compound against human COX-2.[12][30][31]

1. Materials & Reagents:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Substrate: Arachidonic Acid

-

Test Compound (dissolved in DMSO)

-

Reference Inhibitor (e.g., Celecoxib)

-

Reaction Stop Solution (e.g., 1 M HCl)

-

96-well microplate

-

Prostaglandin E2 (PGE2) EIA Kit for detection

2. Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, then dilute further into assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme Addition: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution.[32]

-

Inhibitor Incubation: Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO for control wells) to the appropriate wells.

-

Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.

-

-

Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[12]

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[12]

-

Reaction Termination: Stop the reaction by adding 10 µL of stop solution.[12]

3. Detection & Data Analysis:

-

Quantify Product: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Self-Validation:

-

The "No Inhibitor" control should show high absorbance (low PGE2, as it's a competitive assay) representing 100% enzyme activity.

-

The "Reference Inhibitor" control should show a dose-dependent decrease in activity, validating the assay's sensitivity.

-

The "Vehicle Control" ensures that the solvent (DMSO) does not interfere with the enzyme's activity.

-

-

Calculate IC50: Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics.[5] The mechanisms discussed herein—selective enzyme inhibition, receptor antagonism, and allosteric modulation—highlight the chemical versatility of this heterocyclic core. Future research will likely focus on developing pyrazole derivatives with even greater target selectivity and novel modes of action, such as biased allosteric modulators that can fine-tune cellular signaling pathways to achieve desired therapeutic outcomes with fewer side effects. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs.

References

-

Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry via PubMed Central URL: [Link]

-

Title: Celecoxib Source: StatPearls via NCBI Bookshelf URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

-

Title: What is the mechanism of Rimonabant? Source: Patsnap Synapse URL: [Link]

-

Title: Mechanism of action - Jakafi® (ruxolitinib) Source: Jakafi (ruxolitinib) URL: [Link]

-

Title: Ruxolitinib Mechanism of Action Action Pathway Source: PathWhiz URL: [Link]

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions Source: PubMed URL: [Link]

-

Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: What is the mechanism of Ruxolitinib Phosphate? Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of action of Ruxolitinib Phosphate? Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

-

Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Ruxolitinib Source: StatPearls via NCBI Bookshelf URL: [Link]

-

Title: Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions Source: Pharmacology Biochemistry and Behavior via PubMed Central URL: [Link]

-

Title: Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor Source: Biochemical Pharmacology via PubMed URL: [Link]

-

Title: Celecoxib Pharmacology Source: YouTube URL: [Link]

-

Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Springer Link URL: [Link]

-

Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL: [Link]

-

Title: Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex Source: Biological Psychiatry via PubMed Central URL: [Link]

-

Title: Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory Source: Neuropsychopharmacology via PubMed Central URL: [Link]

-

Title: Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands Source: Molecules via PubMed Central URL: [Link]

-

Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]

-

Title: The therapeutic voyage of pyrazole and its analogs: A review Source: European Journal of Medicinal Chemistry via PubMed URL: [Link]

-

Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Research Square URL: [Link]

-

Title: Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus Source: Neuropharmacology via PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders Source: MDPI URL: [Link]

-

Title: The mGluR5 Positive Allosteric Modulator, CDPPB, Ameliorates Pathology and Phenotypic Signs of a Mouse Model of Huntington's Disease Source: Neurobiology of Disease via PubMed URL: [Link]

-

Title: In vitro NLK Kinase Assay Source: Bio-protocol via PubMed Central URL: [Link]

-

Title: Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data Source: PubMed URL: [Link]

-

Title: Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors Source: Assay and Drug Development Technologies via PubMed Central URL: [Link]

-

Title: Allosteric Modulation Source: University of Bristol URL: [Link]

-

Title: Allosteric Modulators: An Emerging Concept in Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Allosteric modulator - Wikipedia Source: Wikipedia URL: [Link]

-

Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

-

Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: Journal of Visualized Experiments via PubMed Central URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hcp.jakafi.com [hcp.jakafi.com]

- 14. PathWhiz [pathbank.org]

- 15. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 16. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 19. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 24. rsc.org [rsc.org]

- 25. Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 31. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Pharmacological profile of pyrazole derivatives

An In-depth Technical Guide to the Pharmacological Profile of Pyrazole Derivatives

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" for drug design. Pyrazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. This guide provides a comprehensive technical overview of the pharmacological profile of these compounds, delving into their core mechanisms of action, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation. The content is structured to provide researchers and drug development professionals with a synthesis of foundational knowledge and actionable, field-proven insights for advancing the discovery of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry